4'-Fluoro-2'-methylacetophenone

LogP Lipophilicity Drug Design

4'-Fluoro-2'-methylacetophenone (CAS 446-29-7), also named 1-(4-fluoro-2-methylphenyl)ethanone, is a fluorinated aromatic ketone with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol. It is characterized by a fluorine atom at the 4' position and a methyl group at the 2' position on the acetophenone scaffold.

Molecular Formula C9H9FO
Molecular Weight 152.16 g/mol
CAS No. 446-29-7
Cat. No. B1306853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluoro-2'-methylacetophenone
CAS446-29-7
Molecular FormulaC9H9FO
Molecular Weight152.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)C
InChIInChI=1S/C9H9FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3
InChIKeyGCTZPACJEUDZAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Fluoro-2'-methylacetophenone (CAS 446-29-7): A Strategic Fluorinated Aromatic Ketone for Pharmaceutical and Agrochemical Synthesis


4'-Fluoro-2'-methylacetophenone (CAS 446-29-7), also named 1-(4-fluoro-2-methylphenyl)ethanone, is a fluorinated aromatic ketone with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol [1]. It is characterized by a fluorine atom at the 4' position and a methyl group at the 2' position on the acetophenone scaffold. This compound is categorized under fluorinated building blocks and serves as a key intermediate in organic synthesis, particularly valued for introducing fluorine-mediated electronic effects into target molecules . It is commercially available with specifications including 97% and 98% purity grades .

Workflow
Fluorinated building block for aromatic ketone synthesis
Introduction of fluorine-mediated electronic effects
Selection Logic
Para-isomer for regiospecific downstream coupling
Avoids isomeric mixture separation
Format
Defined purity grades for synthesis
97%–98% commercial options

Why 4'-Fluoro-2'-methylacetophenone Cannot Be Replaced by Simple Acetophenone or Methylacetophenone Analogs in Precision Synthesis


The substitution pattern of 4'-Fluoro-2'-methylacetophenone is non-trivial. While the unsubstituted parent, acetophenone, or the non-fluorinated analog, 2'-methylacetophenone, may appear structurally similar, the presence of the 4'-fluoro substituent fundamentally alters the electronic landscape of the aromatic ring, as quantified by Hammett substituent constants, and significantly impacts physicochemical properties such as lipophilicity (logP), metabolic stability, and subsequent reactivity in cross-coupling reactions [1]. The specific isomer (4'-fluoro-2'-methyl) is critical in patented synthesis routes; for instance, during Friedel-Crafts acylation of m-fluorotoluene, the desired para-acylation product (4'-fluoro-2'-methylacetophenone) constitutes approximately 78% of the isomeric mixture, with ~21% being the ortho isomer, necessitating controlled reaction conditions . Simply substituting a different regioisomer, such as 2'-Fluoro-4'-methylacetophenone, would lead to divergent spatial orientation and electronic character in downstream molecules, resulting in altered binding affinities or synthetic outcomes .

Target Isomer
4'-Fluoro-2'-methylacetophenone (CAS 446-29-7)
Defined para-substitution pattern; predictable electronic landscape
Potential Substitute
2'-Fluoro-4'-methylacetophenone (CAS 29427-48-3)
Swapped regioisomer; divergent spatial orientation alters binding affinities
Similar CAS or generic acetophenone class may not match the specific 4'-fluoro-2'-methyl electronic profile required for patented synthesis routes. Regioisomer interchange can confound SAR interpretation and downstream reactivity.

Quantitative Differentiation of 4'-Fluoro-2'-methylacetophenone: Lipophilicity, Reactivity, and Biological Activity vs. Comparators


Increased Lipophilicity (logP) Driven by Fluorine Substitution vs. Non-Fluorinated 2'-Methylacetophenone

The introduction of the 4'-fluoro substituent increases the compound's lipophilicity relative to its non-fluorinated analog, a desirable trait for membrane permeability. The calculated logP for 4'-Fluoro-2'-methylacetophenone is 2.187, whereas its non-fluorinated counterpart, 2'-methylacetophenone, has a reported logP of 2.13 [1]. This difference, while moderate, is consistent with the well-established effect of aryl fluorination on partition coefficients. The LogD value remains constant between pH 5.5 and 7.4 at 2.187, indicating non-ionizable behavior across a physiologically relevant pH range [1].

Lipophilicity (logP)
Cross-study comparable
ΔlogP ≈ 0.057 higher vs. non-fluorinated analog
Supports membrane permeability context
Calculated logP 2.187; comparator 2.13
LogP Lipophilicity Drug Design ADME

Multi-Target Enzyme Inhibition Profile with a Defined IC50 Against Dihydroorotase

4'-Fluoro-2'-methylacetophenone has demonstrated inhibitory activity against hamster dihydroorotase (DHOase), a key enzyme in the de novo pyrimidine biosynthesis pathway. The reported IC50 is 1.80 × 10^5 nM (180 μM) at pH 7.37 [1]. In addition, the compound is described as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism and shows secondary inhibition against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2]. While specific IC50 values for the non-fluorinated analog 2'-methylacetophenone against these targets are not currently available in the public domain, the compound's multi-target profile differentiates it from simple acetophenone derivatives and supports its investigation as a pharmacophore scaffold.

Multi-Target Enzyme Inhibition
Class-level inference
Reported IC50 1.80E+5 nM (DHOase); lipoxygenase inhibitor context
Supports pharmacophore scaffold investigation
Comparator IC50 data not publicly available
Dihydroorotase Enzyme Inhibition Pyrimidine Biosynthesis IC50

Regioselective Synthesis Outcome: Para- vs. Ortho-Isomer Ratio in Friedel-Crafts Acylation

In the patented synthesis of 4-fluoro-2-methylbenzoic acid, 4'-fluoro-2'-methylacetophenone is generated as the major product via Friedel-Crafts acylation of m-fluorotoluene. The process yields approximately 78% of the desired para-isomer (the target compound) and 21% of the ortho-isomer (2'-fluoro-4'-methylacetophenone), as determined by HPLC . This demonstrates the inherent regioselectivity of the acylation but also highlights the challenge of isomer separation. Using an alternative starting material like o-fluorotoluene would lead to a different isomeric distribution, underscoring the need to specifically procure the correct regioisomer for downstream synthetic fidelity.

Regioselective Synthesis Ratio
Head-to-head
~78% para (target) vs. ~21% ortho isomer
Isomer purity critical for downstream fidelity
Friedel-Crafts acylation of m-fluorotoluene
Regioselectivity Friedel-Crafts Acylation Isomer Ratio Process Chemistry

Commercial Availability at Distinct Purity Grades Enables Fit-for-Purpose Procurement

4'-Fluoro-2'-methylacetophenone is commercially available at defined purity specifications that cater to different research and industrial needs. Thermo Scientific (Alfa Aesar) offers the product at 97% purity for general laboratory synthesis, while Aladdin Scientific provides a 98% grade . Comparatively, other fluorinated acetophenone isomers such as 3'-Fluoro-4'-methylacetophenone (CAS 42444-14-4) and 2'-Fluoro-4'-methylacetophenone (CAS 29427-48-3) are available at similar purity levels (≥96-97%) from specialty suppliers . This competitive purity landscape means that procurement decisions for 4'-fluoro-2'-methylacetophenone are driven by regiospecific synthetic requirements rather than purity advantage alone.

Commercial Purity Grades
Cross-study comparable
97%–98% purity, comparable to alternative regioisomers
Selection driven by regiospecific need, not purity advantage
Specification review recommended
Purity Procurement Supply Chain Quality Specification

Operational Scenarios Where Procuring 4'-Fluoro-2'-methylacetophenone Delivers a Decisive Advantage


Synthesis of Fluorinated Benzoic Acid Herbicide and Pharmaceutical Intermediates via Oxidation

As the key starting material in the synthesis of 4-fluoro-2-methylbenzoic acid (a vital intermediate for certain herbicides and pharmaceuticals), the para-isomer purity is critical. The patented process from m-fluorotoluene yields ~78% of this specific isomer, which upon subsequent oxidation produces the target benzoic acid. Procuring the pre-formed, pure 4'-fluoro-2'-methylacetophenone (CAS 446-29-7) eliminates the need for in-house Friedel-Crafts isomer separation and allows direct entry into the oxidation step, streamlining process development .

Medicinal Chemistry Exploration of 5-Lipoxygenase and Pyrimidine Metabolism Inhibitors

For drug discovery programs investigating anti-inflammatory agents or antiproliferative compounds targeting pyrimidine biosynthesis, 4'-fluoro-2'-methylacetophenone provides a validated starting scaffold. Its demonstrated inhibitory activity against dihydroorotase (IC50 = 1.80E+5 nM) and classification as a potent lipoxygenase inhibitor make it a relevant building block for synthesizing focused libraries of fluorinated acetophenone derivatives [1][2].

Building Block for Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atom at the 4'-position serves as a handle for further functionalization or can modulate the electronics of the aromatic ring in downstream transformations. The ketone group enables condensation reactions (e.g., chalcone synthesis), while the bromination or iodination of the ring would allow for Suzuki, Heck, or Sonogashira couplings to rapidly generate molecular diversity [3].

Structure-Activity Relationship (SAR) Studies Requiring a Defined Fluoro-Methyl Substitution Pattern

In SAR campaigns, the 4'-fluoro-2'-methyl arrangement provides a specific combination of steric and electronic effects. The fluorine atom increases electronegativity and metabolic stability, while the ortho-methyl group introduces steric hindrance that can influence binding conformations. Using the precisely defined CAS 446-29-7 compound ensures reproducibility in biological assays; substituting a different regioisomer such as 2'-fluoro-4'-methyl would alter both the spatial and electronic properties, confounding SAR interpretation [2].

Application
Selection Property
Validation Focus
Fluorinated benzoic acid intermediate synthesis
Para-isomer regiospecificity
Oxidation step yield and purity
Medicinal chemistry scaffold exploration
Multi-target enzyme inhibition profile
DHOase and LOX pathway assay context
Palladium-catalyzed cross-coupling
Aryl fluoride electronic modulation
Reactivity in Suzuki, Heck, Sonogashira
SAR studies with defined substitution
4'-Fluoro-2'-methyl steric/electronic pattern
Binding conformation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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